Methyl beta-D-xylopyranoside

Description

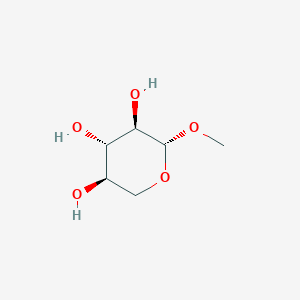

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883469 | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-05-5 | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl β-D-xylopyranoside: Structure, Properties, and Applications

Abstract

Methyl β-D-xylopyranoside, a derivative of the pentose sugar xylose, is a molecule of significant interest in various scientific disciplines, including carbohydrate chemistry, drug development, and biotechnology. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications. We delve into the stereochemical nuances of the pyranose ring and the anomeric effect of the methyl glycosidic bond, which collectively define its reactivity and biological function. Furthermore, this document outlines established analytical techniques for its characterization and provides insights into its role as a versatile building block in the synthesis of more complex carbohydrates and as a tool in glycobiology research.

Introduction

Methyl β-D-xylopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of β-D-xylose is replaced by a methoxy group.[1][2] This seemingly simple modification has profound implications for the molecule's chemical behavior, rendering it stable to hydrolysis under basic conditions and making it a valuable tool for researchers. Its utility spans from being a synthetic precursor in the pharmaceutical industry to a substrate in enzymatic assays.[3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, grounded in established scientific principles and methodologies.

Molecular Structure and Stereochemistry

The defining feature of Methyl β-D-xylopyranoside is its six-membered pyranose ring structure. Understanding its stereochemistry is crucial for comprehending its interactions and reactivity.

Chair Conformation and Substituent Orientation

Like most aldohexopyranosides, the pyranose ring of Methyl β-D-xylopyranoside predominantly adopts a stable chair conformation.[4] In the β-anomer, the methoxy group at the anomeric carbon (C1) is in the equatorial position. The hydroxyl groups at C2, C3, and C4 are also in equatorial positions, while the hydrogen atoms occupy the axial positions. This all-equatorial arrangement of the non-hydrogen substituents (except for the ring oxygen) contributes significantly to the molecule's stability.

The IUPAC name for Methyl β-D-xylopyranoside is (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol.[2]

Key Structural Features:

The Anomeric Effect

The preference for the equatorial orientation of the methoxy group in the β-anomer is a classic example of the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial position, despite the expected steric hindrance. However, in the case of the β-anomer, the methoxy group is equatorial. The stability of the β-anomer is influenced by a combination of steric and electronic factors, and in polar solvents like water, the equatorial conformation is generally favored.

Visualization of the Molecular Structure

To illustrate the three-dimensional arrangement of atoms, a diagram of the chair conformation of Methyl β-D-xylopyranoside is provided below.

Caption: Chair conformation of Methyl β-D-xylopyranoside.

Physicochemical Properties

The physical and chemical properties of Methyl β-D-xylopyranoside are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 155-158 °C | [1][5] |

| Optical Rotation [α]20/D | -66.5 to -64.5° (c=10 in water) | [5] |

| Solubility | Soluble in water | [5] |

| Purity | ≥98% (by HPLC or GC) | [3][5] |

Synthesis and Purification

The synthesis of Methyl β-D-xylopyranoside is a fundamental process in carbohydrate chemistry, typically achieved through Fischer glycosidation or other more stereoselective methods.

Fischer Glycosidation

A common method for preparing methyl glycosides is the Fischer glycosidation. This involves reacting the parent sugar, D-xylose, with methanol in the presence of an acid catalyst. A key challenge of this method is the formation of a mixture of anomers (α and β) and furanoside forms.

Illustrative Workflow of Fischer Glycosidation:

Caption: A generalized workflow for the synthesis and purification of Methyl β-D-xylopyranoside.

Stereoselective Synthesis

For applications requiring high anomeric purity, more sophisticated synthetic routes are employed. These often involve the use of protecting groups and specific glycosyl donors to ensure the formation of the β-glycosidic bond. For instance, a xylosyl donor with a participating group at the C2 position can direct the incoming methanol to attack from the β-face of the molecule.[6]

Purification Protocol

Objective: To isolate and purify Methyl β-D-xylopyranoside from a reaction mixture.

Methodology:

-

Neutralization: Following the acid-catalyzed reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate) to quench the catalyst.

-

Solvent Removal: The excess methanol is removed under reduced pressure using a rotary evaporator.

-

Column Chromatography: The resulting syrup is subjected to column chromatography on silica gel. The choice of eluent is critical for separating the anomers. A gradient of ethyl acetate in hexanes is often effective.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired β-anomer.

-

Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., methanol/ether) to yield pure, crystalline Methyl β-D-xylopyranoside.

Analytical Characterization

The unambiguous identification and characterization of Methyl β-D-xylopyranoside rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of carbohydrates.[4][7] Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The coupling constants between adjacent protons are particularly informative for determining their relative stereochemistry (axial vs. equatorial). For Methyl β-D-xylopyranoside, the anomeric proton (H1) typically appears as a doublet with a large coupling constant (J₁,₂), indicative of a trans-diaxial relationship with H2, which is characteristic of the β-anomer.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C1) is highly diagnostic of the anomeric configuration, with the β-anomer generally resonating at a lower frequency than the α-anomer.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the sample.[10]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the stereochemical configuration of all chiral centers.[11]

Applications in Research and Development

The unique properties of Methyl β-D-xylopyranoside make it a valuable tool in several areas of scientific research and development.

Substrate for Enzymatic Studies

It serves as a substrate for various enzymes, particularly glycosidases and esterases.[5] By using this and structurally related compounds, researchers can investigate enzyme kinetics, substrate specificity, and reaction mechanisms. This is crucial for understanding carbohydrate metabolism and for the development of enzyme inhibitors.

Precursor in Organic Synthesis

Methyl β-D-xylopyranoside is a versatile starting material for the synthesis of more complex oligosaccharides and glycoconjugates. The hydroxyl groups can be selectively protected and then derivatized to build larger carbohydrate structures. These synthetic oligosaccharides are essential for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition and signaling.[11]

Role in Drug Development

In the pharmaceutical industry, carbohydrate moieties are often incorporated into drug molecules to improve their solubility, bioavailability, and pharmacokinetic properties.[3][12] Methyl β-D-xylopyranoside can be used as a building block in the synthesis of such glycoconjugate drugs.[3] Additionally, derivatives of this compound are being investigated for their own potential therapeutic activities.[13]

Other Applications

-

Food Industry: Utilized as a natural sweetener and flavor enhancer.[3]

-

Cosmetics: Incorporated into skincare products for its moisturizing properties.[3]

-

Biotechnology: Acts as a substrate in studies involving glycosylation processes.[3]

Conclusion

Methyl β-D-xylopyranoside is a fundamentally important molecule in the field of glycoscience. Its well-defined structure, coupled with its chemical stability and reactivity, makes it an indispensable tool for researchers. A thorough understanding of its molecular architecture, as detailed in this guide, is paramount for its effective application in the synthesis of novel compounds, the elucidation of enzymatic mechanisms, and the development of new therapeutic agents. As research in glycobiology continues to expand, the significance of foundational molecules like Methyl β-D-xylopyranoside will undoubtedly continue to grow.

References

- 1. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]

- 2. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl β-D-xylopyranoside: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, physical data, synthesis, and key applications of methyl β-D-xylopyranoside (CAS No. 612-05-5). The content herein is structured to provide not only foundational data but also critical field-proven insights into its practical handling and scientific utility.

Introduction: The Scientific Significance of Methyl β-D-xylopyranoside

Methyl β-D-xylopyranoside is a methyl glycoside derived from D-xylose, a pentose sugar that is a primary component of hemicellulose.[1] Its structure, featuring a pyranose ring with a methoxy group fixed in the β-anomeric position, makes it a valuable molecule in carbohydrate chemistry. Unlike its free sugar counterpart, the glycosidic bond at the anomeric carbon (C-1) prevents ring-opening and mutarotation, locking the molecule in the pyranose conformation. This stability is fundamental to its utility as a chemical building block and a probe in biochemical systems.

From a practical standpoint, this compound serves as a crucial starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[2] Its hydroxyl groups at positions C-2, C-3, and C-4 are available for selective protection and modification, enabling the regioselective synthesis of various derivatives.[3] Furthermore, its role as a substrate analog for xylanolytic enzymes allows for detailed investigations into enzyme kinetics and mechanisms, which is particularly relevant in biofuel research and industrial biotechnology.[4][5] This guide will delve into the essential data and methodologies that underpin these applications.

Physicochemical Properties and Core Data

The physical and chemical characteristics of methyl β-D-xylopyranoside dictate its handling, reactivity, and analytical profiles. This data is essential for experimental design, from dissolving the compound for an assay to planning a multi-step synthesis.

Summary of Physical and Chemical Data

All quantitative data has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 612-05-5 | [6][7] |

| Molecular Formula | C₆H₁₂O₅ | [6][7][8] |

| Molecular Weight | 164.16 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 155-158 °C | [3][6] |

| Boiling Point | 314 °C at 760 mmHg | [N/A] |

| Density | ~1.4 g/cm³ | [N/A] |

| Solubility | Soluble in water (100 mg/mL) | [6] |

| Optical Rotation | [α]²⁰/D: -64.5° to -66.5° (c=10 in water) | [6] |

| IUPAC Name | (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | [1] |

| InChI Key | ZBDGHWFPLXXWRD-JGWLITMVSA-N | [6] |

| SMILES | CO[C@H]1--INVALID-LINK--O)O">C@@HO | [1][8] |

Structural and Stereochemical Insights

The defining feature of methyl β-D-xylopyranoside is the β-configuration of the methoxy group at the anomeric center (C-1). This means the -OCH₃ group is in an equatorial position relative to the chair conformation of the pyranose ring, as are the hydroxyl groups at C-2, C-3, and C-4. This all-equatorial arrangement of substituents (except for the axial C-5 hydrogen) contributes to the molecule's thermodynamic stability compared to other isomers. This stereochemical arrangement is a direct consequence of the Fischer glycosylation synthesis mechanism, which, under thermodynamic control, favors the most stable product.[9]

Synthesis and Purification: A Practical Protocol

The most common and direct method for synthesizing methyl β-D-xylopyranoside is the Fischer glycosylation of D-xylose.[9] This acid-catalyzed reaction with methanol serves as both the solvent and the nucleophile. The process is an equilibrium that initially favors the formation of kinetically preferred furanosides before converting to the more thermodynamically stable pyranosides.[10][11]

Fischer Glycosylation Workflow

The workflow below illustrates the key stages of the synthesis, from starting materials to the final purified product. The reaction proceeds through several equilibria, ultimately favoring the most stable pyranoside anomers.

References

- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]

- 3. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]

- 4. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl β-D-xylopyranoside =99 GC 612-05-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl β-D-xylopyranoside

Foreword: Decoding the Language of a Simple Sugar

In the intricate world of glycoscience, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural and conformational analysis of carbohydrates in their native-like solution state.[1] Unlike other analytical methods that may require derivatization or result in the destruction of the sample, NMR provides a non-destructive window into the atomic-level architecture of these vital biomolecules.[2][3] This guide focuses on a seemingly simple yet fundamentally important molecule: Methyl β-D-xylopyranoside. As a constituent of glycosaminoglycans and a model compound for β-linked xylose residues, understanding its NMR spectrum is a critical skill for researchers in glycobiology, medicinal chemistry, and drug development.[4][5]

This document moves beyond a mere recitation of spectral data. It is designed as a comprehensive manual that explains the causality behind the observed spectral phenomena, provides robust experimental protocols, and introduces advanced techniques for deeper structural elucidation. We will dissect the ¹H NMR spectrum of Methyl β-D-xylopyranoside, revealing how each peak's position, multiplicity, and integration value tells a story about the molecule's precise three-dimensional structure and dynamic behavior in solution.

Section 1: The Foundational Principles of Carbohydrate ¹H NMR

Before delving into the specific spectrum of methyl β-D-xylopyranoside, it is essential to grasp the core NMR parameters that provide structural information. The ¹H NMR spectrum is plotted with chemical shift on the x-axis and intensity on the y-axis.[6]

-

Chemical Shift (δ): The position of a signal (peak) along the x-axis, measured in parts per million (ppm), is its chemical shift.[7] This value is highly sensitive to the electronic environment of a proton. Protons in electron-poor (deshielded) environments resonate at higher ppm values (downfield), while those in electron-rich (shielded) environments appear at lower ppm values (upfield).[7] For carbohydrates, ring protons typically resonate between 3.0 and 6.0 ppm, with anomeric protons (the proton on C1) appearing at the most downfield end of this range (4.5–5.5 ppm) due to being attached to two electronegative oxygen atoms.[8]

-

Spin-Spin Coupling (J-coupling): Protons on adjacent carbons "feel" each other's magnetic spin state, causing their signals to split into multiple lines (a multiplet). This phenomenon, known as J-coupling or spin-spin coupling, is the source of the rich multiplicity seen in NMR spectra. The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of the ³J coupling constant (across three bonds, e.g., H-C-C-H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This is the cornerstone of conformational analysis in pyranoside rings.[9]

-

Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[6] By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule.

Section 2: Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. A self-validating protocol ensures reproducibility and reliability of the data.

Step-by-Step Sample Preparation and Acquisition

-

Sample Weighing and Dissolution: Accurately weigh 1-10 mg of high-purity Methyl β-D-xylopyranoside.[10]

-

Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent in a 5 mm NMR tube.[10]

-

Deuterium Oxide (D₂O): This is the most common and recommended solvent for its excellent solubility of carbohydrates. A key consequence of using D₂O is that the acidic hydroxyl (-OH) protons will rapidly exchange with deuterium, becoming -OD groups. This simplifies the spectrum by removing the OH signals, which can be broad, but also means information from these protons is lost.[10][11]

-

DMSO-d₆: An alternative solvent that slows down hydroxyl proton exchange, allowing them to be observed as distinct signals. This can provide valuable information on hydrogen bonding.[12]

-

-

Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.[10]

-

Internal Standard (Optional): For precise chemical shift referencing or quantitative analysis, a known amount of an internal standard like DSS or TSP can be added.[10]

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse experiments (e.g., 'zg30' on Bruker instruments). Typical parameters include a 30° pulse width, a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio, and an acquisition time of 2-4 seconds.[10]

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Section 3: Dissecting the ¹H NMR Spectrum of Methyl β-D-xylopyranoside

Structure and Dominant Conformation

Methyl β-D-xylopyranoside is a five-carbon sugar (a pentose) with a methyl group attached to the anomeric oxygen in a β-configuration. In solution, the six-membered pyranose ring is not planar; it predominantly adopts a stable chair conformation to minimize steric strain. For β-D-xylopyranoside, the most stable conformation is the ⁴C₁ chair, where the bulky hydroxymethyl group (at C5) and the anomeric methoxy group (at C1) are in equatorial positions.[4][9]

Caption: ⁴C₁ chair conformation of Methyl β-D-xylopyranoside.

Signal Assignment and Interpretation (in D₂O)

The ¹H NMR spectrum can be logically assigned by starting with the most distinct signals.

-

-OCH₃ (Methyl protons): This signal is easily identified as a sharp singlet (no adjacent protons to couple with) at approximately 3.51 ppm . Its integral corresponds to three protons.

-

H-1 (Anomeric proton): This is the most downfield of the ring protons, appearing around 4.26 ppm . In the ⁴C₁ conformation, both H-1 and H-2 are in axial positions. This trans-diaxial relationship results in a large coupling constant. Therefore, the H-1 signal appears as a doublet with a ³J₁,₂ coupling constant of approximately 7.7 Hz . This large J-value is a hallmark of the β-anomer in xylopyranosides.[9]

-

H-5a and H-5e (Methylene protons): The two protons on C5 are diastereotopic and thus chemically non-equivalent. They appear as distinct signals. H-5a (axial) is typically more shielded and appears upfield around 3.29 ppm , while H-5e (equatorial) is more deshielded and appears around 3.93 ppm . Both are coupled to H-4 and to each other (geminal coupling). This results in complex multiplets, often appearing as a doublet of doublets or a triplet for H-5a (due to similar J₅a,₄ and J₅a,₅e values) and a doublet of doublets for H-5e.

-

H-2, H-3, H-4 (Ring protons): These three protons resonate in a heavily overlapped region, typically between 3.40 and 3.65 ppm . Their unambiguous assignment requires 2D NMR techniques. However, based on their coupling patterns, we can deduce their relationships.

-

H-2: Is axial and coupled to the axial H-1 (large J) and the equatorial H-3 (small J).

-

H-3: Is equatorial and coupled to the axial H-2 (small J) and the axial H-4 (small J).

-

H-4: Is axial and coupled to the equatorial H-3 (small J) and both H-5 protons.

-

Summary of ¹H NMR Data

| Proton | Approx. Chemical Shift (δ, ppm in D₂O) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 4.26 | d | ³J₁,₂ ≈ 7.7 |

| H-2 | ~3.45 | t | ³J₂,₁ ≈ 7.7, ³J₂,₃ ≈ 8.8 |

| H-3 | ~3.58 | t | ³J₃,₂ ≈ 8.8, ³J₃,₄ ≈ 8.8 |

| H-4 | ~3.62 | m | - |

| H-5a | 3.29 | t (dd) | ²J₅a,₅e ≈ 11.5, ³J₅a,₄ ≈ 10.5 |

| H-5e | 3.93 | dd | ²J₅a,₅e ≈ 11.5, ³J₅e,₄ ≈ 5.2 |

| -OCH₃ | 3.51 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on concentration, temperature, and the specific spectrometer field strength. The values for H2, H3, and H4 are particularly prone to overlap and are best confirmed with 2D NMR.[13]

Section 4: Advanced NMR for Unambiguous Structure Confirmation

While 1D ¹H NMR provides a wealth of information, significant signal overlap in the 3.4-3.7 ppm region makes definitive assignment challenging.[3][8] Two-dimensional (2D) NMR experiments are essential for resolving this ambiguity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a J-coupling interaction. One can start at the well-resolved H-1 signal and "walk" through the spin system: H-1 shows a cross-peak to H-2, which in turn shows a cross-peak to H-3, and so on, allowing for the tracing of the entire pyranose ring proton network.

-

TOCSY (Total Correlation Spectroscopy): This is an even more powerful experiment for carbohydrate analysis. It reveals correlations between all protons within a single, uninterrupted spin system.[14] Irradiating the anomeric H-1 proton will generate cross-peaks to H-2, H-3, H-4, and both H-5 protons, simultaneously identifying all signals belonging to that specific sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the corresponding ¹³C NMR spectrum and resolving proton overlap by spreading the signals across a second, less crowded carbon dimension.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. For Methyl β-D-xylopyranoside in its ⁴C₁ chair, a NOESY spectrum would show strong cross-peaks between protons in 1,3-diaxial relationships (e.g., H-1, H-2, and H-4 with H-5a), providing definitive proof of the conformation and stereochemistry.

Logical Workflow for 2D NMR Analysis

Caption: Logical flow for using 2D NMR to elucidate carbohydrate structure.

Conclusion

The ¹H NMR spectrum of Methyl β-D-xylopyranoside, though belonging to a small molecule, encapsulates the fundamental principles and challenges inherent in carbohydrate structural analysis. A thorough interpretation, grounded in an understanding of chemical shifts, coupling constants, and conformation, allows for its complete characterization. The anomeric proton's chemical shift and its large coupling constant to H-2 are definitive reporters of the β-configuration and the dominant ⁴C₁ chair conformation. While 1D NMR provides a detailed fingerprint, the strategic application of 2D NMR experiments like COSY, TOCSY, and NOESY is indispensable for overcoming signal overlap and validating the structural assignment with the highest degree of confidence. Mastering the analysis of this model compound equips researchers with the essential skills needed to tackle the complexities of larger oligosaccharides and glycoconjugates.

References

- 1. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 9. Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of Methyl beta-D-xylopyranoside

An In-depth Technical Guide to the Synthesis and Purification of Methyl β-D-xylopyranoside

For researchers, scientists, and drug development professionals, the availability of high-purity carbohydrate building blocks is a cornerstone of innovation. Methyl β-D-xylopyranoside, a simple methyl glycoside of the abundant pentose sugar D-xylose, serves as a vital starting material and molecular probe in glycochemistry and medicinal chemistry.[1][2] Its applications range from its use as a substrate in enzymatic studies to a precursor for synthesizing more complex, biologically active oligosaccharides and glycoconjugates.[3][4][5]

This guide provides a comprehensive overview of the synthesis and purification of methyl β-D-xylopyranoside, grounded in established chemical principles. It moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and reproducible methodology.

The Chemistry of Synthesis: Fischer Glycosidation

The most direct and widely employed method for synthesizing methyl glycosides from unprotected sugars is the Fischer glycosidation.[6] This acid-catalyzed reaction involves treating the parent sugar, in this case, D-xylose, with an alcohol—methanol—which serves as both the solvent and the nucleophile.[7]

The Reaction Mechanism and Stereochemical Control

The Fischer glycosidation is an equilibrium process that proceeds via a reactive oxocarbenium ion intermediate. The reaction typically yields a mixture of four primary isomers: the α- and β-pyranosides (six-membered rings) and the α- and β-furanosides (five-membered rings).

The process is initiated by the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of D-xylose. This converts the hydroxyl into a good leaving group (water), facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. This planar intermediate is then susceptible to nucleophilic attack by methanol from either of its two faces.

Under prolonged reaction times, the reaction mixture equilibrates, and the product distribution is governed by thermodynamic stability. The six-membered pyranoside rings are generally more stable than the furanosides.[6] The ratio between the resulting α- and β-anomers is dictated by a complex interplay of steric and stereoelectronic factors, most notably the anomeric effect .[8] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position (α-anomer) rather than the sterically less hindered equatorial position (β-anomer).[9][10] Consequently, Fischer glycosidation often yields the α-anomer as the major product under thermodynamic control.[6]

Experimental Protocol: Synthesis

This protocol aims to produce a mixture of methyl xylopyranosides, from which the β-anomer will be subsequently isolated.

Materials:

-

D-Xylose (anhydrous)

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)

-

Neutralizing agent (e.g., sodium carbonate, barium carbonate)

Procedure:

-

Reaction Setup: Suspend anhydrous D-xylose in anhydrous methanol (e.g., a 10-15% w/v solution) in a round-bottom flask equipped with a reflux condenser and a drying tube to protect from atmospheric moisture.[11]

-

Catalysis: Carefully add the acid catalyst. For sulfuric or hydrochloric acid, a concentration of 0.5-1% (v/v) is typically sufficient. The use of a strongly acidic ion-exchange resin is a common alternative that simplifies neutralization.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting D-xylose is consumed. Shorter reaction times may favor furanoside products, while longer times (e.g., 24-72 hours) ensure equilibration to the more stable pyranoside forms.[6][11]

-

Neutralization: After cooling to room temperature, neutralize the acid catalyst. If using a liquid acid, add a base like sodium or barium carbonate portion-wise until the solution is neutral (pH ~7). If using an ion-exchange resin, simply filter it off.

-

Workup: Filter the neutralized mixture to remove any salts or the resin. Concentrate the filtrate under reduced pressure to obtain a thick syrup. This crude product contains a mixture of methyl α- and β-D-xylopyranosides, some unreacted xylose, and potentially small amounts of furanosides.

Purification: Isolating the β-Anomer

The primary challenge in purification is the separation of the desired methyl β-D-xylopyranoside from the often more abundant α-anomer and other impurities. A multi-step approach combining crystallization and chromatography is typically most effective.

Purification by Crystallization

Crystallization is a powerful technique for bulk purification, exploiting differences in the solubility of the anomers. While conditions can vary, it often serves as an excellent first step to enrich one anomer.

Protocol: Fractional Crystallization

-

Dissolve the crude syrup in a minimal amount of a suitable hot solvent system. Mixtures of ethanol and water or methanol are commonly used.[12]

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) to induce crystallization. Seeding with a small crystal of the desired product can be beneficial.[12]

-

Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

-

Analyze the crystals and the mother liquor separately (e.g., by TLC or NMR) to determine the anomeric composition. Depending on the solvent system and the specific solubilities, the crystals may be enriched in either the α- or β-anomer. This step can be repeated on the mother liquor to maximize recovery.

Purification by Column Chromatography

For obtaining a highly pure product (≥98%), column chromatography is indispensable.[13] This technique separates compounds based on their differential adsorption to a stationary phase. For polar molecules like glycosides, normal-phase chromatography using silica gel is the standard approach.[14]

Protocol: Silica Gel Chromatography

-

Preparation: Dissolve the crude or partially purified product in a minimum volume of the chromatography eluent or methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane. The polarity of the eluent is critical; less polar eluents result in longer retention times.

-

Loading and Elution: Carefully load the dried sample onto the top of the column. Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol), is often necessary to achieve good separation of the anomers.[15]

-

Fraction Collection: Collect fractions and analyze them by TLC. The β-anomer is typically more polar and will elute later than the α-anomer in a normal-phase system.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield pure methyl β-D-xylopyranoside as a white crystalline powder.[4]

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. A combination of physical and spectroscopic methods should be employed.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | [16] |

| Molecular Weight | 164.16 g/mol | [16] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 155-158 °C | [1] |

| Optical Rotation [α]²⁰/D | -64.5° to -66.5° (c=10 in water) | |

| Purity (GC/HPLC) | ≥98% | [3] |

Table 1: Physical and Chemical Properties of Methyl β-D-xylopyranoside.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.[17] In ¹H NMR, the anomeric proton (H-1) of the β-anomer exhibits a characteristic large coupling constant (J₁,₂) of approximately 7-8 Hz, indicative of a trans-diaxial relationship between H-1 and H-2. The α-anomer shows a smaller coupling constant (J₁,₂) of ~3-4 Hz. ¹³C NMR can also distinguish the anomers by the chemical shift of the anomeric carbon (C-1).[18]

-

Melting Point (mp): A sharp melting point within the literature range is a strong indicator of purity.

-

Optical Rotation: As a chiral molecule, methyl β-D-xylopyranoside rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the identity of the stereoisomer.

-

Chromatography (GC/HPLC): Gas chromatography (often after derivatization) or High-Performance Liquid Chromatography can be used to assess the final purity of the compound.[19]

Safety and Handling

Methyl β-D-xylopyranoside is generally considered a stable, non-hazardous chemical for laboratory use.[20] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[21]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a fume hood.[20][21] Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[21]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or discomfort persists.[20][21]

References

- 1. Page loading... [guidechem.com]

- 2. Xylose - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]

- 5. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides [mdpi.com]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. column-chromatography.com [column-chromatography.com]

- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 13C NMR [m.chemicalbook.com]

- 19. Gas chromatography of methyl glycosides as their tri-methylsilyl ethers. The methanolysis and re-N-acetylation steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. biosynth.com [biosynth.com]

The Enigmatic Presence of Methyl β-D-xylopyranoside in Flora: A Technical Guide for Researchers

Foreword: Within the vast and intricate chemical repertoire of the plant kingdom, methyl β-D-xylopyranoside emerges as a molecule of subtle yet potentially significant interest. While not as ubiquitously recognized as other major phytochemicals, its discovery and the burgeoning curiosity surrounding its biological activities warrant a closer examination. This technical guide is designed for researchers, scientists, and drug development professionals, offering a structured exploration of the current knowledge surrounding the natural occurrence of methyl β-D-xylopyranoside in plants. It aims to provide a foundation for future research by delineating what is known, what is inferred, and what remains to be discovered.

Section 1: Natural Occurrence and Distribution

The documented natural occurrence of methyl β-D-xylopyranoside in the plant kingdom is, at present, remarkably focused. The primary and most well-documented source is the ethanolic and methanolic extracts of the leaves of Aganosma dichotoma, a climbing shrub belonging to the Apocynaceae family.[1][2] This plant has a history of use in traditional medicine systems in India, China, and Indonesia for various ailments, including those requiring antiseptic and soothing properties.[1][2]

While the identification in Aganosma dichotoma is a crucial anchor point, the broader distribution of methyl β-D-xylopyranoside across the plant kingdom remains an open area of investigation. The presence of xylose and the related compound methyl β-D-glucopyranoside has been reported in other species, such as roses (Rosa hybrida), suggesting that the enzymatic machinery for producing simple methyl glycosides may not be exclusive to Aganosma. However, direct evidence for the widespread occurrence of methyl β-D-xylopyranoside is currently lacking.

Table 1: Documented Natural Source of Methyl β-D-xylopyranoside

| Plant Species | Family | Plant Part | Reference(s) |

| Aganosma dichotoma | Apocynaceae | Leaves | [1][2] |

Section 2: Biosynthesis - A Postulated Pathway

The precise biosynthetic pathway of methyl β-D-xylopyranoside in plants has not been fully elucidated. However, based on the general principles of glycoside biosynthesis, a putative pathway can be constructed. The process likely involves two key stages: the synthesis of an activated xylose donor and the subsequent transfer of the xylose moiety to a methyl group acceptor.

Formation of the Activated Xylose Donor: UDP-Xylose

The primary activated sugar nucleotide for xylosylation in plants is UDP-α-D-xylose. Its biosynthesis is a well-characterized pathway that begins with UDP-glucose.

This two-step conversion is catalyzed by UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase, respectively.

The Glycosylation Step: A Xylosyltransferase-Mediated Reaction

The final step in the biosynthesis of methyl β-D-xylopyranoside would involve the transfer of the xylose from UDP-xylose to a methyl group donor. This reaction is hypothetically catalyzed by a specific glycosyltransferase, likely a xylosyltransferase.

The exact nature of the methyl donor in this reaction is not yet confirmed. It could be a common methyl donor like S-adenosylmethionine (SAM), or potentially methanol, which has been shown to be a substrate for the synthesis of methyl-β-D-glucopyranoside in some plants. Further research is needed to identify and characterize the specific xylosyltransferase responsible for this reaction.

Section 3: Physiological Role in Plants - An Emerging Picture

The physiological function of methyl β-D-xylopyranoside in plants is not well understood. However, based on the broader roles of glycosides in plant biology, several hypotheses can be proposed.

-

Defense: Glycosides are frequently involved in plant defense mechanisms, acting as deterrents to herbivores and pathogens. The presence of methyl β-D-xylopyranoside in the leaves of Aganosma dichotoma could suggest a role in protecting the plant from foliar predation or infection.

-

Metabolic Regulation: Simple glycosides can be involved in the regulation of metabolic processes. They can act as storage forms of sugars or other bioactive molecules, which can be released upon enzymatic hydrolysis when needed.

-

Signaling: There is growing evidence that sugars and their derivatives can act as signaling molecules in plants, influencing growth, development, and stress responses. It is plausible that methyl β-D-xylopyranoside could play a role in such signaling pathways.

It is important to note that these are currently speculative roles, and further research, including metabolomic and transcriptomic studies of plants under various stress conditions, is required to elucidate the specific functions of this compound.

Section 4: Experimental Protocols for Isolation and Analysis

For researchers interested in studying methyl β-D-xylopyranoside, robust methods for its extraction and analysis are essential. The following protocols are based on established techniques for the analysis of phytochemicals from plant matrices.

Extraction: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is effective for isolating compounds from solid plant material.

Step-by-Step Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Aganosma dichotoma) and grind it into a fine powder to increase the surface area for extraction.

-

Thimble Packing: Accurately weigh a desired amount of the powdered plant material and place it into a cellulose extraction thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.

-

Solvent Addition: Fill the round-bottom flask with a suitable solvent. Based on the successful isolation from Aganosma dichotoma, methanol or ethanol are recommended.[1]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the thimble containing the plant material. The solvent will fill the extractor and, upon reaching the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.

-

Duration: Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to remove the solvent. The resulting crude extract can then be used for further purification and analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.

Step-by-Step Methodology:

-

Sample Preparation: The crude extract may require derivatization to increase the volatility of the glycoside. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

-

GC-MS System: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the GC inlet.

-

GC Separation: Program the oven temperature to achieve optimal separation of the components. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Data Analysis: The resulting mass spectrum of each component is a unique fingerprint. Identify methyl β-D-xylopyranoside by comparing its retention time and mass spectrum with that of a pure standard and by searching mass spectral libraries (e.g., NIST, Wiley).

Section 5: Potential Biological Activities and Drug Development Implications

The exploration of the biological activities of methyl β-D-xylopyranoside is in its infancy, with much of the current understanding being inferential or based on computational studies.

An in-silico study has suggested a potential role for methyl β-D-xylopyranoside in the context of myocardial infarction , although this requires rigorous experimental validation through in-vitro and in-vivo models.[2]

Furthermore, the broader class of xylopyranoside derivatives has been investigated for various biological activities. Synthetic derivatives have shown promise as antimicrobial and anticancer agents in preclinical studies. These findings, while not directly applicable to the natural methyl β-D-xylopyranoside, suggest that the xylopyranoside scaffold may be a valuable starting point for the development of new therapeutic agents.

For drug development professionals, methyl β-D-xylopyranoside represents a lead compound from a natural source with a favorable small molecule profile. However, a significant amount of research is needed to:

-

Confirm its biological targets: What are the specific enzymes or receptors with which it interacts?

-

Elucidate its mechanism of action: How does it exert its potential therapeutic effects at a molecular level?

-

Evaluate its ADME/Tox properties: What is its absorption, distribution, metabolism, excretion, and toxicity profile?

-

Conduct in-vivo efficacy studies: Does it show therapeutic effects in animal models of disease?

Section 6: Future Directions and Concluding Remarks

The study of methyl β-D-xylopyranoside in plants is a field ripe with opportunities for discovery. Key areas for future research include:

-

Broadening the search for its natural sources: A systematic screening of a diverse range of plant species is needed to understand its distribution in nature.

-

Elucidating its biosynthetic pathway: The identification and characterization of the specific xylosyltransferase involved in its synthesis will be a significant step forward.

-

Investigating its physiological role in plants: Understanding its function in plant defense, metabolism, or signaling will provide valuable ecological and physiological insights.

-

Validating its potential therapeutic activities: Rigorous in-vitro and in-vivo studies are essential to confirm the preliminary in-silico findings and explore its potential as a drug lead.

References

An In-depth Technical Guide on the Biological Role of Methyl β-D-xylopyranoside in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-xylopyranoside is a synthetic monosaccharide derivative that has garnered significant attention in the field of microbiology, particularly for its role in the regulation of hemicellulose degradation.[1] As a structural analog of xylobiose, the natural disaccharide building block of xylan, methyl β-D-xylopyranoside serves as a valuable molecular tool for elucidating the intricate mechanisms governing the expression of xylanolytic enzymes in a variety of microorganisms. This guide provides a comprehensive overview of the biological functions of methyl β-D-xylopyranoside, with a focus on its transport, metabolism, and its pivotal role as an inducer of the xylanolytic enzyme system. We will also explore its applications in research and provide detailed protocols for its use in laboratory settings.

Carbohydrates are fundamental to numerous biological processes, ranging from metabolic energy supply to cell-cell communication.[2][3] The study of carbohydrate derivatives like methyl β-D-xylopyranoside is crucial for advancing our understanding of these processes and for the development of novel biotechnological applications.[2]

Uptake and Transport: A Regulated Entry

The entry of methyl β-D-xylopyranoside into microbial cells is not a passive process. Evidence suggests the involvement of a specific and inducible transport system.[4][5] In studies with Aspergillus tamarii, a notable lag period was observed when methyl β-D-xylopyranoside was provided as the carbon source, indicating that the machinery for its uptake is not constitutively expressed.[4] The synthesis of this transport system is likely subject to catabolite repression, as the presence of more readily metabolizable sugars can inhibit its production.[4][5] The uptake of this inducer by the mycelia is also thought to be an energy-dependent process.[5]

This regulated uptake is a critical control point, ensuring that the microorganism only invests in the production of xylanolytic enzymes when the appropriate substrate cues are present in the environment.

Intracellular Fate: A Tale of Two Pathways

Once inside the cell, the fate of methyl β-D-xylopyranoside can vary among different microorganisms, leading to its classification as either a metabolizable or a non-metabolizable inducer.

The Non-Metabolizable Inducer Paradigm

In several microorganisms, methyl β-D-xylopyranoside is considered a gratuitous, or non-metabolizable, inducer.[5] In this capacity, it can trigger the induction of xylanolytic enzymes without being consumed as a carbon source for growth.[4] This characteristic is particularly valuable for research, as it allows for the decoupling of enzyme induction from cell growth, enabling more precise studies of gene regulation.

The Metabolizable Inducer Pathway

Conversely, some microorganisms, such as Aspergillus tamarii, have demonstrated the ability to slowly metabolize methyl β-D-xylopyranoside.[4][5] This is accomplished through the action of an intracellular β-xylosidase, which hydrolyzes the glycosidic bond to release xylose and methanol.[4] The liberated xylose can then enter the pentose phosphate pathway to support biomass production.[4][5] This metabolic capability suggests a more integrated role for methyl β-D-xylopyranoside in the overall carbon metabolism of these organisms.

The diagram below illustrates the proposed mechanism of methyl β-D-xylopyranoside uptake and its subsequent role in inducing xylanolytic enzyme synthesis.

Caption: Proposed pathway of methyl β-D-xylopyranoside action in microorganisms.

A Potent Inducer of Xylanolytic Enzymes

The primary and most well-documented biological role of methyl β-D-xylopyranoside in microorganisms is its function as a potent inducer of xylanolytic enzymes, chiefly xylanase and β-xylosidase.[4][5] These enzymes are essential for the breakdown of xylan, a major component of hemicellulose.[6]

Superior Induction Compared to Xylan

Numerous studies have shown that methyl β-D-xylopyranoside is a more effective inducer of xylanase and β-xylosidase activity than xylan itself, when compared at the same concentration.[4][5] For instance, in Aspergillus ochraceus, methyl β-D-xylopyranoside induced xylanase production to a level 4.2 times greater than that achieved with xylan.[5] This heightened induction is likely due to its small size, solubility, and direct interaction with the regulatory machinery, bypassing the need for initial enzymatic breakdown that is required for the larger xylan polymer.

Mechanism of Induction

The induction of xylanolytic enzymes by xylan is generally understood to occur through the action of low-molecular-mass catabolites that are generated by constitutively expressed basal levels of xylan-degrading enzymes.[4] Methyl β-D-xylopyranoside, as a synthetic analog of xylobiose, effectively mimics these natural inducers.[4][5] It is believed to interact with regulatory proteins, such as transcription factors, to initiate the transcription of genes encoding xylanolytic enzymes.

Data on Xylanase Induction

| Microorganism | Inducer | Concentration | Incubation Time | Fold Increase in Xylanase Activity (compared to xylan) | Reference |

| Aspergillus ochraceus | Methyl β-D-xylopyranoside | 0.3 g/L | 16 h | 4.2 | [5] |

| Aspergillus tamarii | Methyl β-D-xylopyranoside | Not specified | Not specified | More effective than xylan | [4][5] |

| Cellulomonas flavigena | Methyl β-D-xylopyranoside | Not specified | Not specified | Positive effect on induction |

Applications in Research and Biotechnology

The unique properties of methyl β-D-xylopyranoside make it an invaluable tool for both basic research and biotechnological applications.

Elucidating Gene Regulation

As a well-defined, small-molecule inducer, methyl β-D-xylopyranoside is extensively used to study the molecular mechanisms of gene regulation of the xylanolytic system. Its ability to act as a gratuitous inducer in some organisms allows researchers to investigate transcriptional and translational control without the confounding effects of metabolic changes associated with a carbon source.

Substrate for Enzyme Characterization

Methyl β-D-xylopyranoside and its derivatives are also employed as substrates for the characterization of various enzymes, such as acetylxylan esterases. These studies help to delineate the mode of action and substrate specificity of these enzymes.

Industrial Enzyme Production

The potent inducing capabilities of methyl β-D-xylopyranoside are of significant interest for the industrial production of xylanases.[7][8] By using methyl β-D-xylopyranoside as an inducer, it may be possible to achieve higher yields of these commercially important enzymes, which have applications in the food, feed, and pulp and paper industries.

Experimental Protocols

Preparation of Methyl β-D-xylopyranoside Stock Solution

-

Weigh the desired amount of methyl β-D-xylopyranoside powder (≥99% purity).

-

Dissolve the powder in sterile, deionized water to a final concentration of 10% (w/v).

-

Sterilize the solution by filtration through a 0.22 µm membrane filter.

-

Store the stock solution at 4°C.

Xylanase Induction Assay in Aspergillus species

This protocol is a generalized procedure based on methodologies described for Aspergillus species.[4][5]

-

Grow the fungal mycelia in a suitable liquid medium containing a repressive carbon source, such as glucose, to obtain sufficient biomass.

-

Harvest the mycelia by filtration and wash thoroughly with sterile, carbon-free medium to remove any residual glucose.

-

Resuspend the washed mycelia in a fresh, carbon-free induction medium.

-

Add methyl β-D-xylopyranoside from the sterile stock solution to a final concentration of 0.3 g/L.[5]

-

Incubate the culture with shaking at the optimal temperature for the specific fungal strain for 16-24 hours.[5]

-

Harvest the culture supernatant by centrifugation or filtration.

-

Assay the supernatant for xylanase and β-xylosidase activity using appropriate substrates, such as oat spelt xylan for xylanase and p-nitrophenyl-β-D-xylopyranoside for β-xylosidase.

The workflow for a typical xylanase induction experiment is depicted below.

Caption: Workflow for xylanase induction using methyl β-D-xylopyranoside.

Conclusion

Methyl β-D-xylopyranoside plays a multifaceted role in the biology of microorganisms, primarily acting as a potent and specific inducer of the xylanolytic enzyme system. Its ability to be transported into the cell and, in some cases, be metabolized, highlights its integration with microbial carbon sensing and metabolic pathways. For researchers and drug development professionals, methyl β-D-xylopyranoside is an indispensable tool for dissecting the regulatory networks of gene expression and for optimizing the production of industrially relevant enzymes. A thorough understanding of its biological functions is paramount for its effective application in both fundamental and applied microbiological research.

References

- 1. methyl beta-D-xylopyranoside | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Methyl beta-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl beta-D-xylopyranoside, a seemingly simple methyl glycoside, holds a significant place in the history of carbohydrate chemistry. Its story is intrinsically linked to the foundational work of Nobel laureate Emil Fischer, whose pioneering efforts in the late 19th century laid the groundwork for our understanding of sugar structures and reactivity. This guide delves into the historical context of its discovery through the revolutionary Fischer glycosidation method, explores its fundamental chemical properties, details the evolution of its synthesis, and examines its enduring role as a critical tool in modern glycoscience and biotechnology. From a historical curiosity that helped define the cyclic nature of sugars to a versatile substrate in enzymatic studies and a building block in synthetic chemistry, this compound continues to be a molecule of fundamental importance.

The Genesis of Glycoside Chemistry: Emil Fischer's Foundational Era

The story of this compound begins not with the molecule itself, but with the monumental challenge of understanding the structure of sugars. In the late 19th century, German chemist Hermann Emil Fischer (1852-1919) embarked on a series of investigations into carbohydrates that would fundamentally change the field of organic chemistry and earn him the Nobel Prize in Chemistry in 1902.[1][2]

Fischer's work systematically unraveled the stereochemical complexities of monosaccharides. He established the structures of natural pentoses, including xylose, and developed the now-ubiquitous Fischer projection to represent three-dimensional stereochemistry on a two-dimensional surface.[1][3] His research culminated in the landmark synthesis of glucose, fructose, and mannose in 1890.[2] It was during this period of intense study into the reactions of sugars that the first synthetic glycosides were created, providing a crucial insight that reshaped our understanding of carbohydrate structure.

Discovery: The Fischer Glycosidation and the Revelation of Cyclic Structures

The pivotal discovery that led to the synthesis of this compound was the Fischer glycosidation (also known as Fischer glycosylation), a method developed between 1893 and 1895.[3][4] The reaction involves treating an aldose or ketose sugar with an alcohol in the presence of an acid catalyst.[4]

In his seminal 1893 paper, "Ueber die Glucoside der Alkohole" (On the Glucosides of Alcohols), Fischer described the reaction of glucose with methanol, which yielded not one, but two distinct isomeric products: α-methyl glucoside and β-methyl glucoside.[3][4] This was a critical observation. The prevailing open-chain aldehyde structure for glucose could not account for the existence of two such isomers. This led Fischer to propose that the sugars exist in a cyclic hemiacetal form, a revolutionary concept that is now a cornerstone of carbohydrate chemistry.[3]

Applying this same methodology to D-xylose, a pentose whose structure Fischer had also established, resulted in the formation of methyl α-D-xylopyranoside and methyl β-D-xylopyranoside .[3] This reaction provided the first synthetic route to this simple, yet fundamentally important, xyloside. The Fischer glycosidation remains one of the most direct and valuable methods for preparing simple glycosides.[5]

Diagram: The Fischer Glycosidation of D-Xylose

Caption: The acid-catalyzed reaction of D-xylose with methanol produces a mixture of anomeric methyl xylopyranosides.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline powder that is soluble in polar solvents like water.[6][7] Its structure and properties have been extensively characterized using modern analytical techniques, confirming the initial hypotheses of early carbohydrate chemists.

| Property | Value | Reference(s) |

| CAS Number | 612-05-5 | [8][9] |

| Molecular Formula | C₆H₁₂O₅ | [8][10] |

| Molecular Weight | 164.16 g/mol | [8][10] |

| Appearance | White to off-white crystalline powder | [6][10] |

| Melting Point | 155-158 °C | [6][9] |

| IUPAC Name | (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | [8] |

| Synonyms | beta-Methyl-D-xyloside, 1-O-Methyl-β-D-xylopyranoside | [8][10] |

| Optical Rotation [α]20/D | -64.5 to -66.5° (c=10 in water) |

Structural confirmation relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the stereochemistry, including the β-configuration of the anomeric center, which is confirmed by the coupling constant of the anomeric proton (H-1).[8][11][12] Further definitive structural analysis, including bond lengths and angles, has been achieved through X-ray crystallography .[13]

Evolution of Synthesis Methodologies

While the Fischer glycosidation provided the historical breakthrough, synthetic strategies have evolved to offer greater control over yield and stereoselectivity.

The Classical Protocol: Fischer Glycosidation

This method remains a straightforward approach for producing methyl glycosides, particularly on a large scale. The primary drawback is the formation of a mixture of anomers (α and β) and sometimes ring-size isomers (pyranosides and furanosides), requiring subsequent separation.[4][5]

Experimental Protocol: Fischer Glycosidation of D-Xylose

-

Suspension: Suspend D-xylose in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrogen chloride (often from acetyl chloride) or a solid acid resin.

-

Reaction: Heat the mixture to reflux for several hours until the reaction reaches equilibrium. The thermodynamically more stable pyranoside forms, with the alpha anomer often favored due to the anomeric effect.[4]

-

Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., silver carbonate, sodium bicarbonate).

-

Filtration & Concentration: Filter the mixture to remove salts and concentrate the filtrate under reduced pressure.

-

Purification: Separate the anomeric products using column chromatography on silica gel.

Modern Synthetic Approaches

Contemporary methods provide more refined pathways to stereochemically pure this compound and its derivatives.

-

Koenigs-Knorr Reaction and Variants: This classical method involves the use of a glycosyl halide (e.g., acetobromo-α-D-xylose) with an alcohol in the presence of a silver or mercury salt promoter. It offers better stereocontrol than the Fischer method.

-

Use of Protecting Groups: To achieve regioselectivity in more complex syntheses, the hydroxyl groups of xylose are often protected. For instance, peracetylated xylose can be reacted with methanol using a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) to form the protected methyl xylopyranoside, which is then deprotected.[12][14]

-

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative. Enzymes such as β-xylosidases or xylanases can catalyze the transglycosylation reaction between a suitable xylose donor (like xylobiose or xylan) and methanol.[15] This approach provides excellent stereoselectivity for the β-anomer.

Diagram: Workflow of Classical vs. Modern Synthesis

Caption: Comparison of a classical chemical synthesis workflow with a modern, highly selective enzymatic approach.

Applications and Enduring Significance in Research

From its origins as a proof-of-concept molecule, this compound has become an indispensable tool in several scientific domains.

-

Biochemical Probing: It is widely used as a simple, water-soluble substrate for assaying the activity of β-xylosidases and other glycoside hydrolases.[7][9] Its derivatives are used to study the mode of action of enzymes like acetylxylan esterases.

-

Synthetic Building Block: As an anomerically protected starting material, it is invaluable in the synthesis of more complex oligosaccharides, glycoconjugates, and biologically active compounds.[5][13] Its hydroxyl groups can be selectively modified to build larger structures.

-

Structural Biology: Its stability and defined structure make it a useful model compound for studying carbohydrate interactions and dynamics in solution using techniques like NMR.

-

Industrial and Cosmetic Applications: The molecule is incorporated into skincare products for its moisturizing properties, enhancing skin hydration.[10] It has also been explored as a potential natural sweetener and flavor enhancer.[10]

Conclusion

The journey of this compound is a microcosm of the history of glycoscience. Born from the brilliant and systematic work of Emil Fischer, its discovery was instrumental in establishing the fundamental cyclic nature of sugars. While synthesis methods have advanced from the brute-force equilibrium of the Fischer glycosidation to the surgical precision of enzymatic catalysis, the molecule itself has retained its importance. Today, it serves as a foundational research tool, enabling scientists to probe enzyme mechanisms, build complex bioactive molecules, and develop new products. Its history is a testament to how the pursuit of fundamental chemical knowledge can yield tools of enduring utility and broad scientific impact.

References

- 1. Emil Fischer | Science History Institute [sciencehistory.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METHYL-BETA-D-XYLOPYRANOSIDE | 612-05-5 [chemicalbook.com]

- 7. Methyl β-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 8. This compound | C6H12O5 | CID 11768891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. METHYL-BETA-D-XYLOPYRANOSIDE(612-05-5) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of regioselectively sulfated xylodextrins and crystal structure of sodium this compound 4-O-sulfate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. METHYL-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE | 13007-37-9 [chemicalbook.com]

- 15. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using Methyl beta-D-xylopyranoside as a substrate for xylanase assay

Application Note & Protocol

Topic: High-Specificity Xylanase Activity Determination Using Methyl β-D-xylopyranoside

Audience: Researchers, scientists, and drug development professionals.

A Defined Substrate Approach for Accurate Xylanase Characterization: An Assay Protocol Using Methyl β-D-xylopyranoside

Abstract